
1-(Cyclopropylmethyl)-4-(2H-tetrazol-5-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropylmethyl)-4-(2H-tetrazol-5-yl)pyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is also known as CP-99994 and is a pyrrolidinone derivative. The purpose of
Mécanisme D'action
The mechanism of action of 1-(Cyclopropylmethyl)-4-(2H-tetrazol-5-yl)pyrrolidin-2-one is not fully understood. However, studies have shown that it acts on the central nervous system by binding to certain receptors. This binding leads to the activation of certain pathways that result in the analgesic and anxiolytic effects of the compound.
Biochemical and Physiological Effects:
Studies have shown that 1-(Cyclopropylmethyl)-4-(2H-tetrazol-5-yl)pyrrolidin-2-one has several biochemical and physiological effects. The compound has been shown to reduce pain sensitivity in animal models. It has also been studied for its potential to reduce anxiety and depression-like behaviors in animal models. Additionally, it has been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 1-(Cyclopropylmethyl)-4-(2H-tetrazol-5-yl)pyrrolidin-2-one in lab experiments is its relatively simple synthesis method. Additionally, the compound has been extensively studied and has a well-established mechanism of action. However, one of the limitations of using this compound is that its effects may vary depending on the animal model used in the experiment.
Orientations Futures
There are several future directions for the study of 1-(Cyclopropylmethyl)-4-(2H-tetrazol-5-yl)pyrrolidin-2-one. One area of research is in the development of new pain management drugs based on the compound. Additionally, the compound has potential applications in the treatment of anxiety and depression. Further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Conclusion:
1-(Cyclopropylmethyl)-4-(2H-tetrazol-5-yl)pyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. The compound has been extensively studied for its analgesic and anxiolytic properties. Its relatively simple synthesis method and well-established mechanism of action make it a promising candidate for the development of new drugs. Further studies are needed to fully understand the potential applications of this compound in various fields.
Méthodes De Synthèse
The synthesis of 1-(Cyclopropylmethyl)-4-(2H-tetrazol-5-yl)pyrrolidin-2-one involves the reaction of cyclopropylmethylamine with tetrazole-5-carboxylic acid. The resulting product is then subjected to a cyclization reaction, which leads to the formation of the final compound. The synthesis of this compound is relatively simple and can be achieved through a few steps.
Applications De Recherche Scientifique
1-(Cyclopropylmethyl)-4-(2H-tetrazol-5-yl)pyrrolidin-2-one has been extensively studied for its potential application in various fields. One of the primary areas of research is in the field of pain management. Studies have shown that this compound has analgesic properties and can be used to treat chronic pain. It has also been studied for its potential application in the treatment of anxiety and depression.
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)-4-(2H-tetrazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c15-8-3-7(9-10-12-13-11-9)5-14(8)4-6-1-2-6/h6-7H,1-5H2,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLPSQQQPWOPOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC(CC2=O)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-4-(2H-tetrazol-5-yl)pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

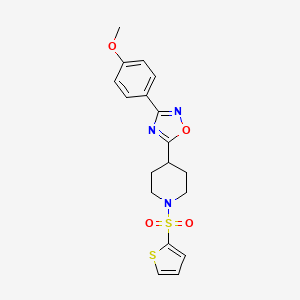
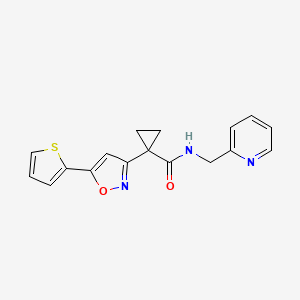


![[3,5-Bis(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-(5-bromofuran-2-yl)methanone](/img/structure/B2639465.png)
![4-((1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2639466.png)
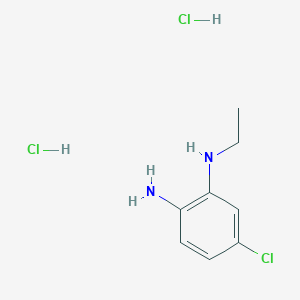

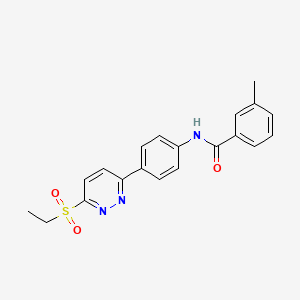
![3-benzyl-2-((4-fluorobenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2639472.png)
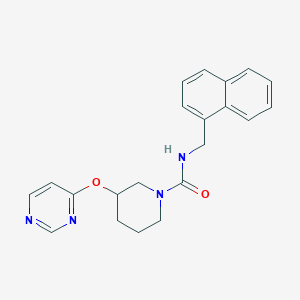
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2639475.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2639477.png)